molecular formula C5H2ClN3O4 B135801 4-Chloro-3,5-dinitropyridine CAS No. 10425-70-4

4-Chloro-3,5-dinitropyridine

Cat. No. B135801
CAS RN: 10425-70-4
M. Wt: 203.54 g/mol
InChI Key: XXKUEMVJROHZAF-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dinitropyridine is a chemical compound that has been the subject of various research studies due to its potential applications in the synthesis of other chemical derivatives. The compound is characterized by the presence of a pyridine ring, which is a heterocyclic aromatic organic compound, substituted with chlorine and nitro groups at specific positions on the ring. This structure makes it a versatile intermediate for further chemical modifications and reactions.

Synthesis Analysis

The synthesis of derivatives of 4-amino-3,5-dinitropyridine has been demonstrated through facile synthetic routes starting from 2-chloropyridin-4-amine. This process involves an unexpected one-step nitration to give dinitrated derivatives, which are then subjected to nucleophilic substitution reactions to yield various substituted derivatives . Additionally, 3,5-dinitro-1,4-dihydropyridines (DNDHPs) can be synthesized by the self-condensation of β-formyl-β-nitroenamines, a method that does not require special reagents or conditions and can lead to arylation at the 4-position of DNDHP by trapping the 3,5-dinitropyridinium ion intermediate .

Molecular Structure Analysis

The molecular and crystal structure of related compounds has been studied using various spectroscopic methods and X-ray analysis. For instance, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray crystallography, revealing the presence of two independent molecules in the asymmetric unit with almost identical geometric parameters . Similarly, the structure of 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione was obtained, showing three rigid rings connected by single bonds and an intramolecular hydrogen bond .

Chemical Reactions Analysis

The reactivity of 4-chloro-3,5-dinitropyridine derivatives can be inferred from studies on similar compounds. For example, the azide derivative of 4-amino-3,5-dinitropyridine underwent a ring closure conversion into 7-amino-6-nitro-[1,2,5]oxadiazolo[3,4-b]pyridine-1-oxide . Furthermore, hydrogen-bonded framework structures have been observed in compounds like 4-[(4-chloro-3-nitrobenzoyl)hydrazinocarbonyl]pyridinium chloride, where the ions are linked into a three-dimensional framework by hydrogen bonds .

Physical and Chemical Properties Analysis

The vibrational spectra of 2-chloro-3,5-dinitropyridine have been analyzed using density functional theory (DFT) calculations, which provided insights into the fundamental vibrational frequencies and intensity of vibrational bands. The results showed good agreement between observed and calculated frequencies, aiding in the interpretation of the vibrational spectra . The optical properties of related compounds have also been investigated, with absorption and fluorescence maxima observed at specific wavelengths, and the effects of solvents on the emission spectra have been studied .

Scientific Research Applications

Kinetic Studies

  • Reactions with Anilines: CDNP reacts with meta- and para-substituted anilines in methanol, forming 2-anilino-3,5-dinitropyridine derivatives. This reaction involves a Meisenheimer σ-complex intermediate and follows a two-stage SNAr mechanism with the first stage being rate-determining (Hegazy et al., 2000).

Reaction Mechanisms and Effects

  • Micellar Effects on Hydrolysis: The hydrolysis of CDNP in the presence of different micelles follows an ANRORC (addition of the nucleophile, ring opening, and ring closure) reaction path. The rate of reaction varies with different micelles, highlighting the impact of the micellar environment on reaction kinetics (Al-Shamary et al., 2012).

Vibrational Spectroscopy and Density Functional Theory

  • Spectroscopic Analysis: CDNP has been analyzed using vibrational spectroscopy and quantum chemical calculations. The study provides insights into the fundamental vibrational frequencies and band intensities, offering a deeper understanding of the compound's physical characteristics (Krishnakumar et al., 2006).

Synthesis of Derivatives

  • Synthesis of Derivatives: Various synthetic routes for new 4-amino-3,5-dinitropyridine derivatives starting from CDNP have been developed. These routes involve nitration and nucleophilic substitution reactions, highlighting CDNP's versatility as a precursor in organic synthesis (Ma et al., 2013).

Energetic Material Research

  • Development of Energetic Materials: CDNP has been used in the synthesis of novel energetic materials, demonstrating its potential in this field. These studies focus on the compound's thermal properties and potential applications in explosives or propellants (Zhou et al., 2017).

Hydrogen Bonding and Framework Structures

  • Hydrogen-Bonded Framework Structures: Research has explored the hydrogen-bonded framework structures involving CDNP derivatives, contributing to the understanding of molecular interactions and crystal engineering (Vasconcelos et al., 2006).

properties

IUPAC Name

4-chloro-3,5-dinitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3O4/c6-5-3(8(10)11)1-7-2-4(5)9(12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKUEMVJROHZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370911
Record name 4-chloro-3,5-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3,5-dinitropyridine

CAS RN

10425-70-4
Record name 4-chloro-3,5-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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